4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound featuring a furan ring, an oxazole ring, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form a furan-2-yl oxadiazole intermediate, which is then further reacted with suitable reagents to form the desired compound . The reaction conditions often include the use of catalysts such as palladium or gold, and the reactions are carried out under mild to moderate temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s derivatives can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but with different functional groups.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol: Another compound with a furan ring and different heterocyclic components.
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains a furan ring and a pyrazole moiety.
Uniqueness
4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a furan ring, an oxazole ring, and a cyclohexadienone structure. This unique combination of rings and functional groups provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
562079-90-7 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C13H9NO3/c15-10-5-3-9(4-6-10)11-8-13(17-14-11)12-2-1-7-16-12/h1-8,15H |
InChI Key |
UXEPTHJYVMNNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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